REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([Cl:9])=[CH2:8]>O>[CH2:1]=[CH2:2].[CH:7]([Cl:9])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyvinyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
140
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a viscosity of 5 mPas (4% strength aqueous solution at 20° C., according to Hoppler) were introduced into a boiler of 16 liter capacity
|
Type
|
CUSTOM
|
Details
|
the boiler was then evacuated again
|
Reaction Time |
250 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C.C(=C)Cl.C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |